Eragidomide
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Overview
Description
CC-90009 is a novel cereblon E3 ligase modulator that targets the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and proteasomal degradation. This compound has shown significant antileukemic activity, particularly in acute myeloid leukemia (AML) models .
Mechanism of Action
Target of Action
Eragidomide, also known as Cereblon Modulator 1, primarily targets Cereblon (CRBN) . Cereblon is part of an E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of target proteins .
Mode of Action
This compound acts as a high-affinity ligand for Cereblon, modulating its activity . It promotes the recruitment of specific proteins to the Cereblon E3 ligase complex, leading to their ubiquitination and subsequent degradation . Specifically, this compound targets G1 to S phase transition 1 (GSPT1) , a small GTPase that regulates translation termination .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The degradation of GSPT1 by this compound rapidly induces apoptosis in acute myeloid leukemia (AML) cells . This process is regulated by the ILF2/ILF3 complex , the mTOR pathway , and the integrated stress response pathway . Furthermore, GSPT1 degradation promotes the activation of the GCN1/GCN2/ATF4 pathway , leading to subsequent apoptosis in AML cells .
Pharmacokinetics
The pharmacokinetics of this compound are currently under investigation in clinical trials . Preliminary results suggest that this compound exhibits linear pharmacokinetics and dose-dependently modulates leukocytes and cytokines .
Result of Action
The action of this compound results in the selective degradation of GSPT1, leading to rapid induction of apoptosis in AML cells . This reduces leukemia engraftment and leukemia stem cells in large-scale primary patient xenografting .
Biochemical Analysis
Biochemical Properties
Eragidomide interacts with the CRL4 CRBN E3 ubiquitin ligase complex . It selectively targets GSPT1, a small GTPase that regulates translation termination . The interaction between this compound and GSPT1 leads to the ubiquitination and proteasomal degradation of GSPT1 .
Cellular Effects
This compound has significant effects on various types of cells, particularly acute myeloid leukemia (AML) cells . The depletion of GSPT1 by this compound rapidly induces AML apoptosis, reducing leukemia engraftment and leukemia stem cells (LSCs) in large-scale primary patient xenografting . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It coopts the CRL4 CRBN to selectively target GSPT1 for ubiquitination and proteasomal degradation .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway . It interacts with the CRL4 CRBN E3 ubiquitin ligase complex and leads to the ubiquitination and proteasomal degradation of GSPT1 .
Preparation Methods
The synthesis of CC-90009 involves the use of a cereblon E3 ligase modulator platform. The compound is designed to selectively degrade GSPT1, leading to apoptosis in AML cells. The preparation methods include high-throughput cell viability screening and the use of various AML cell lines to identify synergistic partners . Industrial production methods are still under investigation, but the compound’s development involves extensive biochemical, structural, and molecular characterization .
Chemical Reactions Analysis
CC-90009 undergoes several types of chemical reactions, including:
Ubiquitination: The compound coopts the CRL4 CRBN E3 ubiquitin ligase complex to target GSPT1 for ubiquitination and proteasomal degradation.
Proteasomal Degradation: Following ubiquitination, GSPT1 is degraded by the proteasome, leading to apoptosis in AML cells.
Activation of Stress Response Pathways: The degradation of GSPT1 activates the integrated stress response pathway, promoting apoptosis.
Common reagents and conditions used in these reactions include the CRL4 CRBN E3 ubiquitin ligase complex and various AML cell lines . The major products formed from these reactions are the degradation products of GSPT1 and the induction of apoptosis in AML cells .
Scientific Research Applications
CC-90009 has several scientific research applications, including:
Chemistry: The compound is used to study the mechanisms of cereblon E3 ligase modulation and protein degradation.
Medicine: The compound is being investigated as a potential treatment for acute myeloid leukemia, with promising results in preclinical and clinical studies
Industry: CC-90009 is being explored for its potential use in targeted protein degradation therapies.
Comparison with Similar Compounds
CC-90009 is unique in its selective degradation of GSPT1, which distinguishes it from other cereblon E3 ligase modulators. Similar compounds include:
Thalidomide: An immunomodulatory imide drug that also targets cereblon but has broader substrate specificity.
Pomalidomide: Another immunomodulatory imide drug with similar properties to thalidomide.
Lenalidomide: A more potent immunomodulatory imide drug that targets cereblon and has been used in proteolysis-targeting chimeras.
CC-90009’s high selectivity for GSPT1 makes it a promising candidate for targeted protein degradation therapies, with reduced off-target effects compared to traditional immunomodulatory imide drugs .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHUSLMHZLGRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860875-51-9 |
Source
|
Record name | Eragidomide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERAGIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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